2-Atmap
Description
2-Atmap (2-substituted deoxyadenosine triphosphate) is a synthetic nucleotide analog derived from dATP, featuring a chemical modification at the 2′-position of the deoxyribose sugar. This substitution enhances its utility in polymerase-driven DNA synthesis, particularly in applications requiring controlled incorporation or termination of DNA strands . Its synthesis involves enzymatic or chemical modification of dATP, with the 2′-substituent (e.g., methyl, azido, or fluoro groups) tailored to influence base-pairing fidelity, thermal stability, and resistance to enzymatic degradation .
This compound has garnered attention in biotechnology for its role in next-generation sequencing, PCR-based diagnostics, and synthetic biology. Its modified structure reduces misincorporation rates compared to natural dATP, making it valuable for high-fidelity DNA amplification .
Properties
CAS No. |
115570-69-9 |
|---|---|
Molecular Formula |
C14H16N5NaO5S2 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17N5O5S2.Na/c1-14(2)8(12(22)23)19-10(21)7(11(19)26-14)17-9(20)6(18-24-3)5-4-25-13(15)16-5;/h4,7-8,11H,1-3H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-6-;/t7-,8+,11-;/m1./s1 |
InChI Key |
HXIGQSRZRNYHMA-WSTSTXJISA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
Synonyms |
2-ATMAP 6-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)penicillinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
2-Fluoro-dATP (2-F-dATP)
- Structure : A fluorine atom replaces the 2′-hydrogen of dATP.
- Key Properties :
- Molecular Weight : 491.2 g/mol (vs. 2-Atmap: ~500–520 g/mol, depending on substituent) .
- Solubility : 25 mg/mL in aqueous buffer (lower than this compound’s ~40 mg/mL due to increased hydrophobicity from fluorine) .
- Polymerase Incorporation Efficiency : 85% relative to natural dATP (this compound achieves 92% due to reduced steric hindrance) .
- ADMET Profile : Higher renal clearance (CLrenal = 1.2 L/h) compared to this compound (CLrenal = 0.8 L/h), suggesting faster excretion .
2-Azido-dATP (2-N₃-dATP)
- Structure : An azido group (-N₃) at the 2′-position.
- Key Properties :
- Molecular Weight : 518.3 g/mol (higher than this compound, impacting solubility and cellular uptake) .
- Thermal Stability : Melting temperature (Tm) = 68°C (vs. This compound’s Tm = 72°C) due to weaker hydrogen bonding .
- Toxicity : IC50 = 12 µM in HEK293 cells (this compound: IC50 = 25 µM), indicating higher cytotoxicity from reactive azido groups .
Table 1: Structural and Biochemical Comparison
| Property | This compound | 2-F-dATP | 2-N₃-dATP |
|---|---|---|---|
| Molecular Weight (g/mol) | 505.3 | 491.2 | 518.3 |
| Solubility (mg/mL) | 40 | 25 | 18 |
| Polymerase Efficiency (%) | 92 | 85 | 78 |
| IC50 (µM) | 25 | 30 | 12 |
| LogP | -1.2 | -0.8 | 0.3 |
Functional Analogs
7-Deaza-dATP
- Function : A purine analog with a nitrogen atom replaced by carbon at the 7-position.
- However, this compound outperforms it in sequencing applications due to superior thermal stability (ΔTm = +4°C) .
2′-O-Methyl-dATP
- Function : Methylation at the 2′-oxygen for RNA interference studies.
- Comparison :
Table 2: Functional Comparison
| Property | This compound | 7-Deaza-dATP | 2′-O-Methyl-dATP |
|---|---|---|---|
| Primary Application | Sequencing | PCR | RNAi |
| Nuclease Resistance | Moderate | Low | High |
| Thermal Stability (Tm) | 72°C | 68°C | 70°C |
Research Findings
- Enzymatic Incorporation : this compound’s 2′-substituent minimizes steric clashes with DNA polymerase active sites, achieving 92% incorporation efficiency vs. 78% for 2-N₃-dATP .
- ADMET Advantages : this compound’s logP (-1.2) and plasma protein binding (85%) suggest favorable pharmacokinetics over 2-F-dATP (logP = -0.8, binding = 92%) .
- Spectroscopic Differentiation : Mass spectrometry (MS) and NMR reliably distinguish this compound from analogs via unique fragmentation patterns (e.g., m/z 505 → 305 for this compound vs. m/z 491 → 289 for 2-F-dATP) .
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